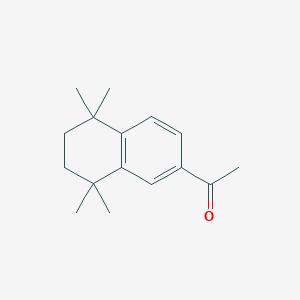

1-(5,5,8,8-テトラメチル-5,6,7,8-テトラヒドロナフタレン-2-イル)エタノン

概要

説明

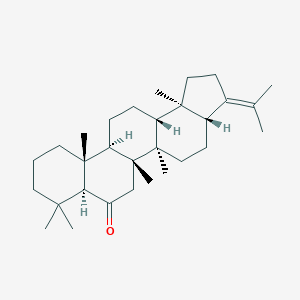

The compound "1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone" is a chemical derivative of tetrahydronaphthalene, which is a saturated form of naphthalene. This compound is structurally characterized by the presence of a tetramethyl group and an ethanone moiety attached to the tetrahydronaphthalene core. The compound's derivatives and related structures have been explored for various chemical properties and biological activities .

Synthesis Analysis

The synthesis of related tetrahydronaphthalene derivatives has been reported through various methods. For instance, a one-step procedure was developed for the multigram synthesis of 1-substituted 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione, which is closely related to the compound . Additionally, the synthesis of Schiff base compounds involving tetrahydronaphthalene as a precursor has been characterized by spectroscopic methods, indicating the versatility of tetrahydronaphthalene derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of tetrahydronaphthalene derivatives has been extensively studied using various techniques. For example, the crystal structure of a closely related compound, 1-[(1R*,4S*)-4,5,8-trimethyl-1,2,3,4-tetrahydronaphthalen-1-yl]ethanone, revealed a half-chair conformation with specific orientations of the methyl and acetyl groups . Such detailed structural information is crucial for understanding the reactivity and interaction of these compounds.

Chemical Reactions Analysis

Tetrahydronaphthalene derivatives participate in a range of chemical reactions. They have been used as precursors for the synthesis of thiazolidinones and benzothiazepinones, with the reaction outcomes influenced by the nature of substituents on the arenealdehydes used . The reactivity of these compounds is also demonstrated in their ability to form Schiff bases and undergo further transformations, as evidenced by the synthesis of (Z)-1-((5,6,7,8-tetrahydronaphthalen-1-ylamino)methylene)naphthalen-2(1H)-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydronaphthalene derivatives are diverse and have been the subject of various studies. For instance, the fluorescence enhancement of europium (III) perchlorate by 1,10-phenanthroline on a naphthalene-ethanone complex indicates the potential of these compounds in materials science . Additionally, the antioxidant and tumor inhibitory activities of certain derivatives highlight their significance in medicinal chemistry . Computational studies, including density functional theory (DFT) and time-dependent DFT (TD-DFT), have been employed to predict the properties and behavior of these compounds in different environments .

科学的研究の応用

有機合成中間体

この化合物は、有機合成の中間体として役立ちます。 その堅牢な骨格は、特に新しい医薬品や農薬の開発において、さまざまな複雑な分子の合成に利用されます .

材料科学

その独特の分子構造により、材料科学、特にポリマーの改質において、熱安定性や耐久性などの特性を向上させるために使用されています .

蛍光色素開発

研究者は、この化合物を蛍光色素の合成に使用しています。 これらの色素は、生物学的イメージングから環境汚染物質を検出するセンサーの開発まで、さまざまな用途があります .

有機EL(OLED)

この化合物の構造は、OLED材料の開発に役立ちます。 ディスプレイや照明に使用されるOLEDの効率と寿命に貢献します .

ランタノイド錯体の配位子

これは、触媒や磁気共鳴画像法(MRI)造影剤など、さまざまな分野で重要なランタノイド錯体の配位子として機能します。 この化合物は、ランタノイドと安定な錯体を形成し、特定の用途に合わせて調整することができます .

太陽電池材料

再生可能エネルギーの分野では、この化合物は、太陽電池の効率に貢献する太陽電池材料での使用の可能性について調査されています .

化学センシング

この化合物は、化学センサーでの使用について調査されています。 これらのセンサーは、環境中の特定の化学物質の存在を検出することができ、汚染の監視と公共の安全確保に不可欠です .

化粧品業界

最後に、化粧品業界でニッチな用途が見られます。 その誘導体は、さまざまな化粧品配合物における安定剤または増強剤として作用し、製品の性能と保存期間を向上させます .

Safety and Hazards

将来の方向性

The compound is a synthetic ketone fragrance also known as OTNE (octahydrotetramethyl acetophenone) and by other commercial trade names such as: Iso E Super, Iso Gamma Super, Anthamber, Amber Fleur, Boisvelone, Iso Ambois, Amberlan, Iso Velvetone, Orbitone, Amberonne. It is a synthetic woody odorant and is used as a fragrance ingredient in perfumes, laundry products, and cosmetics . Its future directions could involve further exploration of its uses in these areas.

作用機序

Mode of Action

The mode of action of 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is currently unknown due to the lack of specific information . The compound’s interaction with its targets and the resulting changes would require further investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone . These factors could include temperature, pH, and the presence of other compounds or enzymes.

特性

IUPAC Name |

1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O/c1-11(17)12-6-7-13-14(10-12)16(4,5)9-8-15(13,2)3/h6-7,10H,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUSZOMIBSDQTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C(CCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372661 | |

| Record name | 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17610-21-8 | |

| Record name | 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

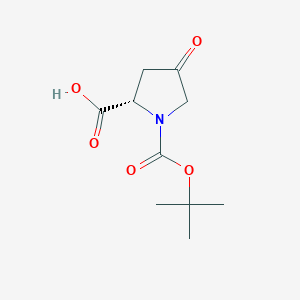

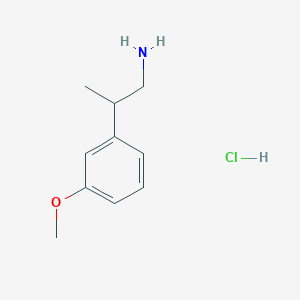

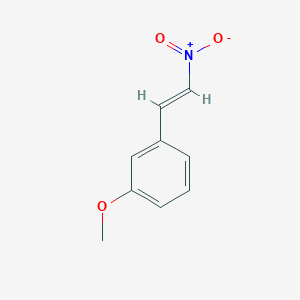

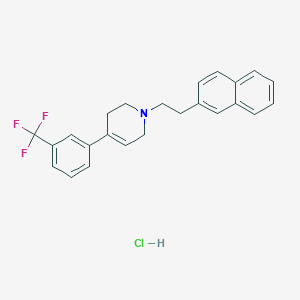

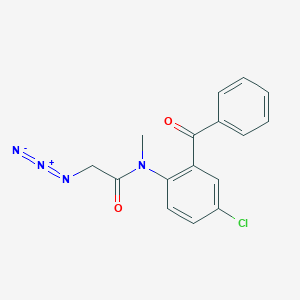

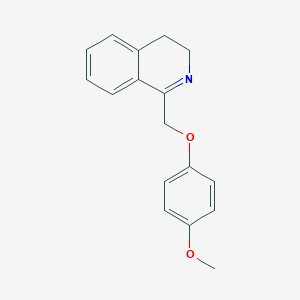

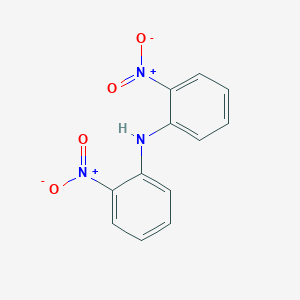

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

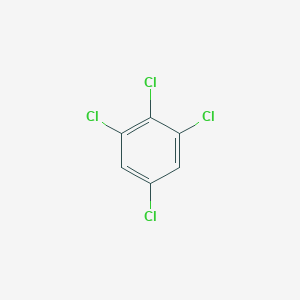

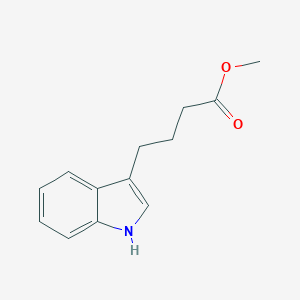

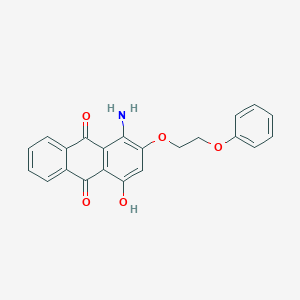

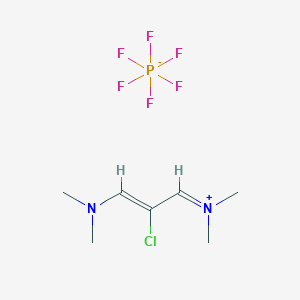

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。